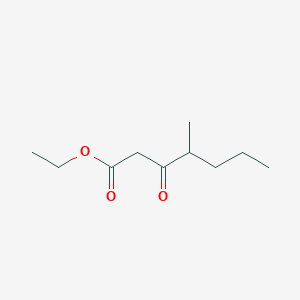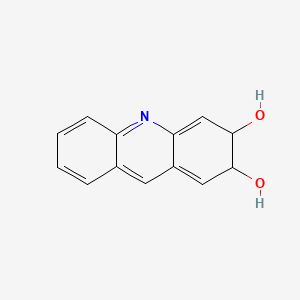
2,3-Dihydroacridine-2,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydroacridine-2,3-diol is an organic compound that belongs to the class of acridine derivatives. Acridines are heterocyclic compounds containing a nitrogen atom within a three-ring structure. This compound is characterized by the presence of two hydroxyl groups attached to the 2 and 3 positions of the dihydroacridine ring. Acridine derivatives have been extensively studied for their diverse biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroacridine-2,3-diol can be achieved through several methods. One common approach involves the reduction of acridone using sodium borohydride (NaBH4) in the presence of a suitable solvent like ethanol. The reaction typically proceeds under mild conditions and yields the desired dihydroacridine diol.
Another method involves the catalytic hydrogenation of acridine in the presence of a palladium catalyst. This method requires careful control of reaction conditions, including temperature and pressure, to ensure selective reduction to the dihydroacridine diol.
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and palladium or platinum catalysts to achieve efficient and selective reduction of acridine derivatives. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
2,3-Dihydroacridine-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridone or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the compound can lead to the formation of tetrahydroacridine derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation with palladium or platinum catalysts.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Acridone and other oxidized acridine derivatives.
Reduction: Tetrahydroacridine derivatives.
Substitution: Ethers and esters of this compound.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex acridine derivatives.
Biology: Investigated for its potential as a DNA intercalator, which can affect DNA replication and transcription processes.
Medicine: Explored for its potential anticancer and antimicrobial properties due to its ability to interact with biological macromolecules.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 2,3-Dihydroacridine-2,3-diol involves its interaction with biological macromolecules, particularly DNA. The compound can intercalate between DNA base pairs, disrupting the helical structure and affecting processes like replication and transcription. This intercalation is driven by π-stacking interactions and hydrogen bonding between the hydroxyl groups and the DNA bases.
相似化合物的比较
Similar Compounds
Acridine: The parent compound of 2,3-Dihydroacridine-2,3-diol, known for its wide range of biological activities.
Acridone: An oxidized derivative of acridine with similar biological properties.
Tetrahydroacridine: A fully reduced derivative with different chemical and biological properties.
Uniqueness
This compound is unique due to the presence of two hydroxyl groups, which enhance its ability to form hydrogen bonds and interact with biological macromolecules. This makes it a valuable compound for studying DNA interactions and developing potential therapeutic agents.
属性
CAS 编号 |
91868-06-3 |
|---|---|
分子式 |
C13H11NO2 |
分子量 |
213.23 g/mol |
IUPAC 名称 |
2,3-dihydroacridine-2,3-diol |
InChI |
InChI=1S/C13H11NO2/c15-12-6-9-5-8-3-1-2-4-10(8)14-11(9)7-13(12)16/h1-7,12-13,15-16H |
InChI 键 |
DAWHILRRVWUMOF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CC3=CC(C(C=C3N=C2C=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Amino-3-[3-(1,3-dioxolan-2-yl)phenoxy]propan-2-ol](/img/structure/B14369595.png)
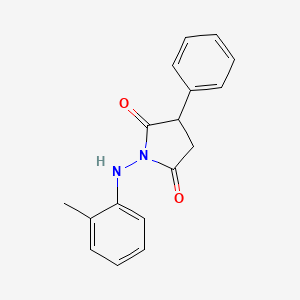

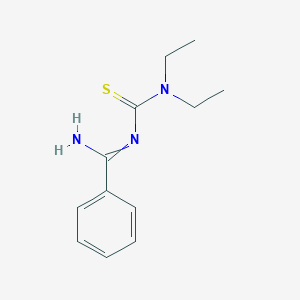
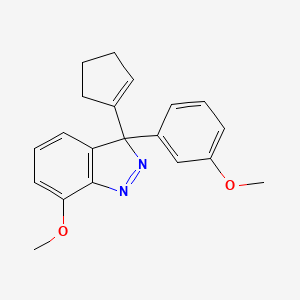
![Methyl 2-({[(4-chlorophenyl)methyl]sulfanyl}methyl)prop-2-enoate](/img/structure/B14369617.png)
![1-Chloro-3-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14369627.png)
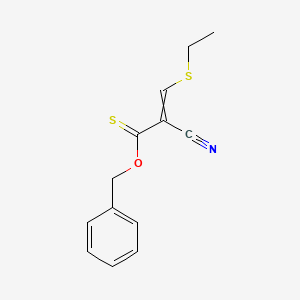
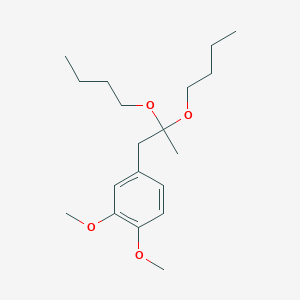
![1-Methylbicyclo[2.2.2]oct-5-ene-2,2,3,3-tetracarbonitrile](/img/structure/B14369633.png)
![2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl butanoate](/img/structure/B14369653.png)
![4-[(5-Amino-1-hydroxynaphthalene-2-sulfonyl)amino]benzoic acid](/img/structure/B14369659.png)
![({[(Propan-2-yl)oxy]methoxy}methyl)benzene](/img/structure/B14369670.png)
